molecular formula C16H22N2O6 B12385932 (S)-Nicotine-d3 N-Beta-D-Glucuronide

(S)-Nicotine-d3 N-Beta-D-Glucuronide

Cat. No.: B12385932
M. Wt: 341.37 g/mol
InChI Key: SAWAIULJDYFLPD-QPGHRLPYSA-N
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Description

Foundational Principles of Xenobiotic Glucuronidation and its Role in Biotransformation

Biotransformation is the process by which the body chemically modifies xenobiotics, such as drugs and pollutants, to facilitate their elimination. mhmedical.commhmedical.com This metabolic conversion generally aims to transform lipophilic (fat-soluble) compounds, which are easily absorbed, into more hydrophilic (water-soluble) derivatives that can be readily excreted in urine or bile. mhmedical.comuef.fi Biotransformation is typically a two-phase process. Phase I reactions introduce or expose functional groups on the xenobiotic, while Phase II reactions conjugate these modified compounds with endogenous molecules, significantly increasing their water solubility. mhmedical.com

Glucuronidation is a major Phase II conjugation reaction, considered the most common and important pathway for the metabolism of numerous drugs and other xenobiotics. pharmacy180.comjove.com This process involves the covalent attachment of a glucuronic acid molecule to a substrate. jove.com The ready availability of D-glucuronic acid, derived from D-glucose, and the ability of this pathway to conjugate a wide array of functional groups contribute to its significance. pharmacy180.com The resulting glucuronide conjugates are typically more polar and water-soluble than the parent compound, aiding in their excretion from the body. wikipedia.orgstudysmarter.co.uk

The formation of a glucuronide involves two main steps:

The synthesis of the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), which acts as the donor of the glucuronic acid moiety. pharmacy180.com

The transfer of the glucuronyl group from UDPGA to the substrate, a reaction catalyzed by UDP-glucuronosyltransferase enzymes. pharmacy180.com

The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). jove.comwikipedia.org This superfamily of enzymes is primarily located in the liver, a key organ for detoxification, but are also found in various other tissues, including the intestine, kidneys, and brain. wikipedia.orgnih.govresearchgate.net UGTs are membrane-bound enzymes, situated within the endoplasmic reticulum. nih.gov

In humans, the UGT superfamily is composed of 22 proteins, categorized into families and subfamilies based on their amino acid sequence identity. nih.gov The UGT1A and UGT2B subfamilies are particularly important for metabolizing drugs from all therapeutic classes. nih.gov These enzymes exhibit broad but sometimes overlapping substrate specificities, meaning a single UGT isoform can metabolize multiple compounds, and a single compound can be a substrate for multiple UGTs. researchgate.net

Glucuronidation can occur at various atoms within a molecule that have a nucleophilic heteroatom, such as oxygen (O-glucuronidation), nitrogen (N-glucuronidation), sulfur (S-glucuronidation), and even carbon (C-glucuronidation). uef.fijove.com N-glucuronidation specifically involves the attachment of glucuronic acid to a nitrogen atom in functional groups like amines, amides, and sulfonamides. jove.com

N-glucuronidation is a significant metabolic pathway for many compounds containing nitrogen, including various drugs. hyphadiscovery.com Heterocyclic structures such as imidazoles, triazoles, and tetrazoles are known to undergo N-glucuronidation. nih.gov The formation of N-glucuronides can be influenced by the specific UGT isoforms present, with UGT1A4 being a key enzyme in human N-glucuronidation reactions. hyphadiscovery.com In the context of nicotine (B1678760), N-glucuronidation results in the formation of nicotine-N-β-glucuronide, a recognized metabolite. scbt.comcanada.ca

Rationale for Deuterium (B1214612) Isotopic Labeling in Metabolic and Bioanalytical Research

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to trace the molecule's path through a biological system or a chemical reaction. wikipedia.org This method is invaluable in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com

Stable isotopes are non-radioactive forms of elements that contain the same number of protons but a different number of neutrons. nih.gov This difference in neutron number results in a difference in mass, which can be detected by mass spectrometry. nih.gov Because stable isotopes are chemically identical to their naturally occurring counterparts, they can be used as tracers to follow the metabolic fate of a compound without altering its biological activity. maastrichtuniversity.nlyoutube.com

The use of stable isotope-labeled compounds, such as those containing deuterium (²H) or carbon-13 (¹³C), allows researchers to distinguish the administered compound and its metabolites from their endogenous counterparts. musechem.comnih.gov This is a fundamental principle in pharmacokinetic and metabolic studies. nih.gov

Deuterium labeling, the replacement of hydrogen with its stable isotope deuterium, offers several advantages in research. musechem.com One of the most significant is the kinetic isotope effect (KIE). assumption.edu The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. assumption.edu This can result in altered pharmacokinetic profiles, such as a longer half-life and higher exposure of the drug. nih.govacs.org

In bioanalytical research, deuterated compounds like (S)-Nicotine-d3 N-Beta-D-Glucuronide are frequently used as internal standards in quantitative mass spectrometry assays. acs.orgbiopharmaservices.com The mass difference between the deuterated standard and the non-deuterated analyte allows for precise and accurate quantification of the analyte in biological samples, such as plasma or urine. biopharmaservices.comresearchgate.netspectroscopyonline.com This is crucial for obtaining reliable data in studies of nicotine metabolism and exposure. biopharmaservices.comnih.govnih.gov The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation and instrument response. biopharmaservices.com

Data Tables

Table 1: Key Concepts in Xenobiotic Biotransformation

TermDefinitionRelevance to this compound
Xenobiotic A foreign chemical substance found within an organism that is not normally naturally produced or expected to be present.Nicotine is a xenobiotic.
Biotransformation The chemical modification of xenobiotics by an organism. mhmedical.commhmedical.comThe process by which nicotine is metabolized, including its conversion to glucuronides.
Phase II Metabolism Conjugation reactions that increase water solubility of xenobiotics for excretion. mhmedical.comGlucuronidation is a key Phase II metabolic pathway for nicotine.
Glucuronidation The addition of a glucuronic acid moiety to a substrate. jove.comThe process that forms nicotine glucuronides.
UDP-glucuronosyltransferases (UGTs) The family of enzymes that catalyze glucuronidation. wikipedia.orgThese enzymes are responsible for the formation of this compound from its parent compound.

Table 2: Principles of Isotopic Labeling

PrincipleDescriptionApplication in this compound
Isotopic Labeling A technique to track the passage of an isotope through a reaction or metabolic pathway. wikipedia.orgThe deuterium atoms in this compound act as a label.
Stable Isotope A non-radioactive isotope of an element. nih.govDeuterium (²H) is a stable isotope of hydrogen.
Mass Spectrometry An analytical technique that measures the mass-to-charge ratio of ions. nih.govUsed to differentiate between the deuterated standard and the non-deuterated analyte.
Internal Standard A substance added in a constant amount to samples to correct for loss of analyte during sample processing.This compound is used as an internal standard in the analysis of nicotine metabolites. biopharmaservices.com
Kinetic Isotope Effect (KIE) A change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. assumption.eduThe C-D bond is stronger than the C-H bond, potentially slowing metabolism.

Significance of this compound as a Research Probe

The primary significance of this compound lies in its use as an internal standard for analytical methods, especially liquid chromatography-mass spectrometry (LC-MS). nih.govtandfonline.com In research, accurately measuring the concentrations of nicotine and its metabolites in biological samples like urine and plasma is crucial for assessing tobacco exposure and understanding individual metabolic differences. tandfonline.comtandfonline.com

This compound is chemically identical to its naturally occurring, non-labeled counterpart, but its increased mass due to the three deuterium atoms allows it to be distinguished by a mass spectrometer. smolecule.com When added to a biological sample at a known concentration at the beginning of the analytical process, it experiences the same potential loss during extraction, handling, and analysis as the endogenous (unlabeled) analyte. By comparing the final signal of the labeled standard to the unlabeled analyte, researchers can correct for these variations, a technique known as isotope dilution mass spectrometry. This results in highly accurate and precise quantification of the actual amount of Nicotine N-Glucuronide in the sample. nih.gov

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical chemistry. nih.govtandfonline.com It helps to minimize matrix effects, where other components in a complex biological sample can interfere with the measurement, and ensures the reliability of pharmacokinetic and metabolic data. nih.gov Research methods have been developed specifically using d3-labeled nicotine N-glucuronide to directly identify and quantify its non-labeled counterpart in smokers' urine. nih.gov

Key Applications in Research:

Pharmacokinetic Studies: To accurately trace and quantify the formation and excretion of nicotine glucuronide. smolecule.com

Biomarker Analysis: Serves as a critical tool for studies using Nicotine N-Glucuronide as a biomarker of nicotine exposure. smolecule.comcymitquimica.com

Metabolic Phenotyping: Helps in determining an individual's metabolic profile, particularly the activity of the glucuronidation pathway. oup.com

Table 1: Analytical Methods Utilizing Deuterated Nicotine Metabolite Standards This table is for illustrative purposes and synthesizes typical applications described in the literature.

Analytical Technique Purpose Internal Standard Used Benefit
LC-MS/MS Quantification of nicotine and 8 metabolites in plasma and urine Cotinine-N-β-D-glucuronide-d3 Minimized matrix effect (≤19%) and high precision (≤17%) nih.gov
Thermospray-LC/MS Direct determination of nicotine N-glucuronide in urine [Methyl-d3]nicotine N-1-glucuronide Allowed for direct quantification, which was found to be more accurate than indirect enzymatic methods nih.gov
LC-MS/MS Simultaneous analysis of nicotine, metabolites, and tobacco alkaloids Deuterated analogs Accurate quantification for guiding nicotine replacement therapy and assessing abstinence oup.com

Historical and Current Trajectories in Nicotine Metabolite Research Emphasizing Glucuronidation

The scientific understanding of how the body processes nicotine has evolved significantly over decades. Initial research focused on the primary oxidative pathway, identifying cytochrome P450 2A6 (CYP2A6) as the key enzyme responsible for converting 70-80% of nicotine to cotinine (B1669453). tandfonline.commdpi.com For many years, cotinine, with its longer half-life compared to nicotine, was considered the principal biomarker for tobacco exposure. tandfonline.comtandfonline.com

The role of Phase II metabolic pathways, such as glucuronidation, gained prominence later. Glucuronidation is a major pathway for detoxifying and eliminating a wide variety of compounds by attaching a glucuronic acid molecule, which makes the compound more water-soluble and easier to excrete in urine. nih.gov It was discovered that nicotine and its primary metabolites, including cotinine and trans-3′-hydroxycotinine, undergo this conjugation. nih.gov Studies have shown that glucuronide conjugates can account for 25-30% of nicotine metabolites recovered in urine. Specifically, about 3-5% of a nicotine dose is converted directly to nicotine-N-β-glucuronide. nih.gov

Early methods for quantifying glucuronidated metabolites were often indirect, relying on enzymatic hydrolysis with β-glucuronidase to break the conjugate, followed by measurement of the released parent compound. nih.govnih.gov However, the development of advanced analytical techniques like LC-MS/MS, coupled with the synthesis of stable isotope-labeled standards such as this compound, has enabled the direct and more accurate measurement of these glucuronide conjugates. nih.govnih.gov

Current research has delved deeper into the specific enzymes responsible for this process. Uridine 5´-diphospho-glucuronosyltransferases (UGTs) are the enzymes that catalyze glucuronidation. nih.gov Studies have identified UGT2B10 as the primary enzyme for the N-glucuronidation of both nicotine and cotinine. oup.comnih.gov Genetic variations in the UGT2B10 gene have been shown to significantly alter the rate of glucuronidation, leading to substantial inter-individual and even inter-ethnic differences in nicotine metabolism. oup.comnih.gov For instance, certain genetic variants common in individuals of African American descent are associated with reduced glucuronidation activity compared to other populations. oup.comcapes.gov.br This line of research is critical, as these metabolic differences can influence smoking behavior, nicotine dependence, and potentially the risk for tobacco-related diseases. oup.com

Table 2: Key Milestones in Nicotine Glucuronidation Research

Time Period Key Discovery or Development Significance
Mid-20th Century Identification of primary oxidative metabolites like cotinine. nih.gov Established the foundational pathway of nicotine metabolism (C-oxidation). mdpi.com
Late 20th Century Recognition of glucuronidation as a significant Phase II metabolic pathway for nicotine and its metabolites. nih.gov Broadened the understanding of nicotine detoxification and excretion beyond simple oxidation. nih.gov
c. 1990-2000 Development of methods to quantify glucuronide metabolites, often through indirect enzymatic hydrolysis. nih.govcapes.gov.br Provided initial estimates of the contribution of glucuronidation to overall nicotine metabolism.
Early 21st Century Advent of LC-MS/MS and synthesis of deuterated standards like this compound. nih.gov Enabled direct, highly accurate quantification of specific glucuronide conjugates, improving research quality. nih.gov
c. 2010-Present Identification of specific UGT enzymes (e.g., UGT2B10) and the impact of their genetic polymorphisms. oup.comnih.gov Revealed the genetic basis for individual and ethnic variations in nicotine metabolism, linking genetics to smoking behavior. oup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22N2O6

Molecular Weight

341.37 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10-,11-,12-,13+,14-,15+/m0/s1/i1D3

InChI Key

SAWAIULJDYFLPD-QPGHRLPYSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@H]1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Derivatization of S Nicotine D3 N Beta D Glucuronide

Chemical Synthesis of N-Glucuronides: Strategic Approaches and Challenges

The formation of N-glucuronides, particularly quaternary ammonium (B1175870) glucuronides of tertiary amines like nicotine (B1678760), presents unique synthetic challenges. The nucleophilicity of the pyridine (B92270) nitrogen in nicotine requires carefully chosen reaction conditions to achieve the desired conjugation with glucuronic acid.

Methods for Glucuronic Acid Donor Preparation

The synthesis of N-glucuronides typically involves the reaction of the aglycone with an activated glucuronic acid donor. A common and effective donor is a protected glucuronyl halide, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This donor is synthesized from D-glucuronic acid, which is first converted to its lactone, then acetylated, and finally brominated at the anomeric carbon. The methyl ester and acetyl protecting groups enhance the stability and solubility of the donor in organic solvents and direct the stereochemical outcome of the glycosylation reaction.

Another widely used class of donors is glycosyl trichloroacetimidates. These are prepared from the corresponding hemiacetal of the protected glucuronic acid and trichloroacetonitrile (B146778) in the presence of a base. Trichloroacetimidate (B1259523) donors are often highly reactive and can lead to good yields under mild activation conditions with Lewis acids. organicchemistrydata.org

Donor TypePrecursorKey Reagents
Acetylated Glycosyl BromideD-Glucuronic AcidAcetic Anhydride, HBr
Glycosyl TrichloroacetimidateProtected Glucuronic Acid HemiacetalTrichloroacetonitrile, Base (e.g., DBU)

Stereoselective N-Glucuronidation Reaction Pathways

Achieving the desired β-anomer of the glucuronide is critical, as this is the form produced enzymatically in vivo. The Koenigs-Knorr reaction is a classical and widely employed method for glycosidic bond formation. In the context of synthesizing (S)-Nicotine-d3 N-Beta-D-Glucuronide, (S)-nicotine-d3 would be reacted with a protected glucuronyl bromide. nih.gov The reaction is typically promoted by a heavy metal salt, such as silver carbonate or silver triflate, which acts as a halide acceptor. nih.gov The presence of a participating protecting group, such as an acetyl group at the C-2 position of the glucuronic acid donor, is crucial for ensuring the formation of the 1,2-trans-glycosidic linkage, which results in the desired β-configuration.

The reaction mechanism involves the formation of a dioxolanium ion intermediate, which is then attacked by the nucleophilic pyridine nitrogen of nicotine in an SN2-like fashion, leading to inversion of configuration at the anomeric center and the formation of the β-glucuronide.

An alternative to the Koenigs-Knorr reaction is the use of trichloroacetimidate donors. The glycosylation is typically activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2). This method often proceeds under milder conditions and can be highly stereoselective.

Following the coupling reaction, the protecting groups (acetyl and methyl ester) on the glucuronic acid moiety are removed, typically by base-catalyzed hydrolysis (saponification), to yield the final this compound. nih.gov

Deuterium (B1214612) Label Incorporation: Precision and Purity Considerations in the Synthesis of Nicotine-d3 Precursors

The synthesis of the deuterated precursor, (S)-nicotine-d3, requires precise methods to ensure the specific placement of deuterium atoms and a high degree of isotopic enrichment.

Regiospecific Deuteration Strategies

For this compound, the deuterium atoms are typically located on the N-methyl group of the pyrrolidine (B122466) ring. A common strategy for introducing the trideuteromethyl group is to use a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), in the final step of the nicotine synthesis. For instance, (S)-nornicotine can be N-methylated with CD3I to produce (S)-nicotine-d3.

Another approach involves the synthesis of key intermediates with the deuterium label already incorporated. For example, a deuterated analogue of a nicotine precursor can be synthesized and carried through the remaining synthetic steps.

Isotopic Purity and Enrichment Assessment

The isotopic purity of the final compound is paramount for its use as an internal standard in quantitative analysis. Isotopic enrichment is typically assessed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-resolution mass spectrometry (HRMS) can distinguish between the deuterated and non-deuterated isotopologues, allowing for the calculation of the percentage of deuterium incorporation. Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium labels by analyzing the fragmentation patterns.

NMR spectroscopy, particularly 1H NMR, can also be used to assess isotopic purity. The absence or significant reduction of the signal corresponding to the N-methyl protons in the 1H NMR spectrum of (S)-nicotine-d3 would indicate high isotopic enrichment.

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS)Determination of isotopic distribution and percentage of enrichment.
Tandem Mass Spectrometry (MS/MS)Confirmation of the location of deuterium labels through fragmentation analysis.
Nuclear Magnetic Resonance (NMR)Assessment of isotopic enrichment by observing the disappearance or reduction of specific proton signals.

Purification and Characterization of Synthetic this compound for Research Purity

The final, crucial stage in the preparation of this compound is its purification to a high degree of chemical and isomeric purity, followed by comprehensive characterization to confirm its structure and integrity.

The crude product from the synthesis is a complex mixture containing unreacted starting materials, byproducts, and potentially both α and β anomers of the glucuronide. Purification is typically achieved through chromatographic techniques. Preparative Thin-Layer Chromatography (TLC) has been successfully used for the purification of nicotine glucuronides. nih.gov For larger scale and higher resolution, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, often with a modifier like formic acid or ammonium acetate, is commonly employed to separate the polar glucuronide from less polar impurities.

Solid-phase extraction (SPE) can also be utilized as a preliminary purification step to remove salts and other highly polar or nonpolar impurities prior to HPLC.

Once purified, the structure and purity of this compound must be unequivocally confirmed. This is accomplished through a combination of analytical techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which should show characteristic losses of the glucuronic acid moiety and fragments corresponding to the deuterated nicotine aglycone. nih.gov

Analytical TechniquePurpose
Preparative HPLCHigh-resolution purification of the target compound.
Solid-Phase Extraction (SPE)Preliminary cleanup of the crude product.
1H and 13C NMRStructural elucidation and confirmation of stereochemistry.
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination and confirmation of elemental composition.
Tandem Mass Spectrometry (MS/MS)Structural confirmation through fragmentation analysis.

Chromatographic Purification Techniques

The purification of this compound from a synthetic reaction mixture or biological matrix is a critical step that relies on various chromatographic methods to achieve the high purity required for analytical and research applications. The choice of technique is dictated by the sample volume, the nature of impurities, and the required final purity.

Commonly employed methods include solid-phase extraction (SPE), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

Solid-Phase Extraction (SPE): SPE is frequently used as an initial clean-up step to isolate the target compound from complex matrices like urine or plasma. nih.govnih.gov This technique separates compounds based on their physical and chemical properties as they interact with a solid stationary phase. For nicotine metabolites, C18 or other reversed-phase sorbents are often utilized. nih.gov The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest with an appropriate solvent. Total extraction recovery rates can be concentration-dependent, ranging from 51% to over 100% in urine. nih.gov

Preparative Thin-Layer Chromatography (TLC): For smaller-scale synthesis, preparative TLC is a viable purification method. nih.gov In this technique, the crude reaction mixture is applied as a band onto a TLC plate. Following development in a suitable solvent system, the band corresponding to the desired product is physically scraped from the plate, and the compound is eluted from the silica (B1680970) or alumina (B75360) support with a strong solvent.

Table 1: Overview of Chromatographic Purification Techniques
TechniqueTypical ApplicationStationary Phase ExampleMobile Phase ExampleReference
Solid-Phase Extraction (SPE)Initial sample clean-up from biological matricesC18Methanol/Water nih.gov
Preparative TLCSmall-scale purification post-synthesisSilica GelNot specified nih.gov
High-Performance Liquid Chromatography (HPLC)High-purity final purificationC18Acetonitrile/Ammonium Acetate Buffer nih.govnih.gov

Spectroscopic Confirmation of Structure and Labeling

Following purification, spectroscopic analysis is essential to unequivocally confirm the chemical structure of this compound and verify the presence and position of the deuterium atoms. This is typically accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Tandem mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for this purpose. nih.gov The mass spectrometer provides crucial information on the molecular weight of the compound and its fragmentation patterns. For this compound, the thermospray mass spectrum is characterized by a protonated molecular ion ([M+H]⁺) at an m/z of 339. nih.gov This reflects the mass of the parent molecule plus a proton, accounting for the three deuterium atoms. A key fragment ion observed is the protonated aglycone at m/z 163, which corresponds to the d3-nicotine moiety after cleavage of the glucuronide group. nih.gov Multiple reaction monitoring (MRM) is a highly sensitive and specific LC-MS/MS technique used for quantification, where specific precursor-to-product ion transitions are monitored. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the d3-glucuronide is not detailed in the provided search results, the characterization of analogous N-glucuronides relies heavily on 1D and 2D NMR techniques. nih.gov

¹H NMR: Provides information on the number and environment of protons in the molecule. The absence of a signal for the N-methyl group of nicotine and the presence of characteristic signals for the glucuronide moiety would be expected.

COSY (Correlation Spectroscopy): Helps to identify proton-proton couplings within the same spin system, confirming the connectivity of protons in the pyridine, pyrrolidine, and glucuronide rings. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for confirming the stereochemistry and the point of attachment between the nicotine and glucuronide moieties. nih.gov

Table 2: Mass Spectrometry Data for this compound
IonExpected m/zDescriptionReference
[M+H]⁺339Protonated molecular ion of the d3-labeled compound. nih.gov
[Aglycone+H]⁺163Protonated d3-nicotine fragment after loss of the glucuronic acid moiety. nih.gov

Scale-up Considerations for Academic and Industrial Research Applications

Transitioning the synthesis of this compound from a small laboratory scale to larger quantities suitable for extensive academic or industrial research presents several challenges.

Purification Challenges: The chromatographic purification methods (preparative TLC and HPLC) that are effective at the milligram scale become expensive, time-consuming, and resource-intensive when scaled up to produce gram or kilogram quantities. nih.gov Developing a scalable purification strategy, perhaps involving crystallization or alternative chromatographic techniques with higher loading capacities, would be essential. The presence of trace amounts of the free, non-glucuronidated metabolite in the final product is a known issue that complicates purification and requires stringent quality control. researchgate.net

Stability: The stability of the final compound during synthesis, purification, and storage is another key consideration. Glucuronides can be susceptible to hydrolysis, especially under non-neutral pH conditions. Ensuring the long-term stability of the purified product requires careful handling and storage, typically at low temperatures. nih.gov

Enzymological and Mechanistic Investigations of Nicotine N Glucuronidation and Analog Formation

Identification and Characterization of Uridine Diphosphate-Glucuronosyltransferase (UGT) Isoenzymes Involved in Nicotine (B1678760) N-Glucuronidation

The conjugation of nicotine with glucuronic acid is catalyzed by specific UGT isoenzymes primarily located in the liver. nih.gov Research has focused on identifying the key enzymes responsible for this reaction to better understand interindividual and ethnic variability in nicotine metabolism. nih.govoup.com

Extensive research has identified UGT2B10 as the principal enzyme responsible for the N-glucuronidation of nicotine in the human liver. nih.govnih.govnih.gov Studies using recombinant UGT enzymes demonstrated that UGT2B10 exhibits high activity and affinity for nicotine. nih.govnih.gov The kinetic parameters of recombinant UGT2B10 for nicotine glucuronidation were found to be very similar to those observed in human liver microsomes (HLM), strongly suggesting it is the dominant catalyst in vivo. nih.govaacrjournals.org UGT2B10 is also the primary enzyme for the N-glucuronidation of cotinine (B1669453), the main oxidative metabolite of nicotine. nih.govnih.gov The enzyme is almost exclusively expressed in the liver, which aligns with the liver being the primary site for this metabolic process. nih.gov The critical role of UGT2B10 is further substantiated by studies on its genetic variants, which show that loss-of-function polymorphisms in the UGT2B10 gene lead to significant reductions in nicotine glucuronidation. nih.govnih.gov

While UGT2B10 is the primary catalyst, UGT1A4 has also been shown to mediate the N-glucuronidation of nicotine. nih.govaacrjournals.orgcapes.gov.br However, its contribution is considered minor compared to UGT2B10 due to a significantly lower affinity for nicotine. nih.govnih.gov In vitro experiments with overexpressed enzymes confirm that UGT1A4 can form nicotine-N-glucuronide, but with less efficiency than UGT2B10. nih.govaacrjournals.org UGT1A4 is also capable of glucuronidating various other compounds containing tertiary amines. nih.gov

Other UGT isoforms have been investigated with largely negative results. UGT2B7 was found to have very low nicotine glucuronidation activity, and UGT1A9 did not glucuronidate nicotine or cotinine at all. nih.gov An earlier study screening ten different recombinant UGTs (including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15) found none catalyzed the N-glucuronidation of nicotine or cotinine, highlighting the specific roles of UGT2B10 and, to a lesser extent, UGT1A4. nih.gov

The substrate specificity and affinity for nicotine N-glucuronidation differ markedly between UGT2B10 and UGT1A4. UGT2B10 displays a clear preference for tertiary amines and demonstrates a significantly higher affinity (lower Kₘ value) for both nicotine and cotinine compared to UGT1A4. nih.govnih.gov In vitro kinetic analyses revealed that the Kₘ value of UGT2B10 for nicotine is approximately 10-fold lower than that of UGT1A4, indicating a much stronger binding affinity. nih.gov Similarly, for cotinine, the Kₘ for UGT2B10 was 3-fold lower than for UGT1A4. nih.gov This superior affinity solidifies UGT2B10's role as the more efficient and physiologically relevant enzyme for nicotine N-glucuronidation at typical exposure concentrations. nih.govaacrjournals.org

Reaction Kinetics and Enzymatic Regulation of N-Glucuronidation

The rate of nicotine N-glucuronidation is governed by the kinetic properties of the involved enzymes and is subject to regulation by various factors, most notably genetic variations.

Kinetic parameters for nicotine and cotinine N-glucuronidation have been established using in vitro systems, including human liver microsomes (HLM) and cell lines overexpressing specific UGT enzymes. These studies provide quantitative measures of enzyme affinity (Kₘ) and maximum reaction velocity (Vₘₐₓ). The Kₘ of UGT2B10 for nicotine is consistently reported to be much lower than that of UGT1A4, confirming its higher affinity. nih.govnih.gov

Kinetic Parameters for Nicotine and Cotinine N-Glucuronidation
Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (pmol/min/mg)Reference
Recombinant UGT2B10(S)-Nicotine0.29Not Reported nih.gov
Recombinant UGT1A4(S)-Nicotine2.4Not Reported nih.gov
Human Liver Microsomes (HLM)(S)-Nicotine0.33Not Reported nih.gov
Recombinant UGT2B10Cotinine1.8Not Reported nih.gov
Recombinant UGT1A4Cotinine5.7Not Reported nih.gov
Human Liver Microsomes (HLM)(S)-Cotinine5.4696 nih.gov

Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates higher enzyme affinity. Vₘₐₓ (maximum velocity) represents the maximum rate of the reaction.

The most significant factor influencing UGT2B10 activity and the rate of nicotine N-glucuronidation is genetic polymorphism. nih.gov Several variants in the UGT2B10 gene have been identified that result in reduced or abolished enzyme function.

Another important variant is a splice variant (rs116294140) , which also leads to reduced enzyme function. oup.com This variant is particularly prevalent in individuals of African American descent and is a major contributor to the lower rates of nicotine and cotinine N-glucuronidation observed in this population compared to others. oup.comnih.gov Together, the Asp67Tyr and the splice variant account for a substantial portion (around 33%) of the interindividual variation in nicotine glucuronidation. oup.com

Key Genetic Polymorphisms in UGT2B10 and Their Effect on Nicotine N-Glucuronidation
PolymorphismAllele/GenotypeEffect on Enzyme ActivityPhenotypic ConsequenceReference
Asp67Tyr (rs61750900)Heterozygous (1/2)Reduced~50-60% lower nicotine and cotinine glucuronide ratios. nih.gov
Homozygous (2/2)Loss of function5- to 16-fold lower nicotine and cotinine glucuronide formation in HLM. nih.gov
Splice Variant (rs116294140)Variant AlleleReducedAccounts for the majority of reduced nicotine glucuronidation in African Americans. oup.com

In Vitro Inhibition and Induction Studies of Nicotine Glucuronidation

The process of nicotine N-glucuronidation, a key pathway in nicotine metabolism, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies have been crucial in identifying the specific UGT isoforms involved and in understanding how various substances can inhibit or induce this process.

Initial research identified UGT1A4 as a catalyst for nicotine N-glucuronidation. nih.gov However, subsequent studies have established that UGT2B10 is a more efficient catalyst and the primary enzyme responsible for this reaction in human liver microsomes. nih.gov Both UGT1A4 and UGT1A9 have also been implicated, with studies showing they catalyze the glucuronidation of nicotine. researchgate.net In fact, all three enzymes—UGT1A3, UGT1A4, and UGT1A9—have demonstrated the ability to catalyze nicotine glucuronidation in vitro.

Inhibition studies have provided further insight into the roles of these enzymes. For instance, both propofol, a substrate of UGT1A9, and imipramine, a substrate for UGT1A4, have been shown to inhibit the N-glucuronidation of both nicotine and its primary metabolite, cotinine, in human liver microsomes. researchgate.net This suggests a role for both UGT1A9 and UGT1A4 in this metabolic pathway. Menthol (B31143), a common additive in tobacco products, has also been found to moderately inhibit CYP2A6-mediated nicotine metabolism in human liver microsomes, which in turn can affect the subsequent glucuronidation pathway. nih.gov A crossover study in humans supported this, showing that smoking mentholated cigarettes significantly inhibits the metabolism of nicotine to cotinine and also nicotine glucuronidation when compared to smoking non-mentholated cigarettes. nih.gov

Regarding induction, pregnancy has been shown to induce nicotine and cotinine glucuronidation, suggesting an increase in the activity of the responsible UGT enzymes. nih.gov Studies in humanized UGT1 mice have also shown that nicotine itself can induce the expression of UGT1A3 mRNA in the brain. nih.gov While not statistically significant, this induction led to a five-fold increase in glucuronidation activity in brain microsomes of nicotine-treated mice. nih.gov

Table 1: In Vitro Inhibition of Nicotine Glucuronidation

Inhibitor Target Enzyme(s) Observed Effect Reference
Propofol UGT1A9 Decreased nicotine glucuronidation rates in human liver microsomes.
Imipramine UGT1A4 Inhibited glucuronidation of nicotine and cotinine in human liver microsomes. researchgate.net
Menthol CYP2A6 (indirectly affects glucuronidation) Inhibits metabolism of nicotine to cotinine, thereby reducing substrate for glucuronidation. nih.gov

Metabolic Pathways and Interconnections within Nicotine Biotransformation Network

The biotransformation of nicotine is a complex network of interconnected metabolic pathways. nih.govpulsus.com In humans, nicotine is primarily metabolized through three main routes: C-oxidation, N-glucuronidation, and N'-oxidation. nih.gov The C-oxidation pathway, catalyzed predominantly by the cytochrome P450 enzyme CYP2A6, is the most significant, accounting for over 75% of nicotine metabolism in most individuals. nih.govnih.gov This pathway leads to the formation of cotinine, which is further metabolized. nih.gov

Glucuronidation is a major phase II metabolic process that plays a critical role in the detoxification and elimination of various foreign compounds (xenobiotics) and endogenous substances. nih.govtaylorandfrancis.com This process involves the covalent attachment of a glucuronic acid moiety to a substrate, a reaction catalyzed by UGT enzymes. nih.gov The resulting glucuronide conjugate is more water-soluble and is readily excreted from the body, primarily in urine and bile. nih.govtaylorandfrancis.com

In the context of nicotine metabolism, N-glucuronidation serves as a detoxification pathway by converting nicotine into (S)-Nicotine-N-β-D-glucuronide, a more polar and less pharmacologically active compound that can be efficiently eliminated. nih.govnih.gov This pathway helps to reduce the systemic exposure to nicotine. taylorandfrancis.com Glucuronidation is also a key detoxification pathway for other nicotine metabolites, such as cotinine and trans-3'-hydroxycotinine. nih.govresearchgate.net

While C-oxidation is the dominant pathway for nicotine metabolism, N-glucuronidation still plays a notable role. nih.gov Typically, nicotine N-glucuronidation accounts for less than 10% of the total nicotine metabolism. nih.gov Specifically, about 3-5% of a nicotine dose is converted to nicotine glucuronide and excreted in the urine in humans. nih.gov However, the relative importance of this pathway can vary significantly among individuals, influenced by factors such as genetic variations in UGT enzymes and the activity of other metabolic pathways. nih.govnih.gov For instance, in individuals with reduced CYP2A6 activity, the C-oxidation pathway is less efficient, leading to an increased proportion of nicotine being metabolized through alternative routes like N-glucuronidation. nih.gov

Table 2: Relative Contribution of Metabolic Pathways to Nicotine Metabolism

Metabolic Pathway Primary Enzyme(s) Typical Contribution Reference
C-oxidation CYP2A6 >75% nih.gov
N-glucuronidation UGT2B10, UGT1A4 <10% nih.gov
N'-oxidation FMO3 <10% nih.gov

(S)-Nicotine-d3 N-Beta-D-Glucuronide is a deuterated analog of nicotine glucuronide. Deuterium (B1214612) (d) is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron, making it heavier than hydrogen. In metabolic studies, deuterated compounds like nicotine-d3 and its metabolites are frequently used as internal standards for analytical quantification using techniques like mass spectrometry. nih.gov

The rationale for using deuterated internal standards is that they are chemically identical to their non-deuterated counterparts and are expected to behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov However, they can be distinguished from the non-deuterated analyte by their higher mass. This allows for precise and accurate measurement of the concentration of the non-deuterated compound in a biological sample.

Species Differences in Nicotine N-Glucuronidation Relevant to Preclinical Models

Significant species differences exist in the N-glucuronidation of various compounds, which is a critical consideration when selecting animal models for preclinical studies. nih.govbioivt.com While N-glucuronidation is a common pathway in humans, its prevalence and the specific UGT enzymes involved can vary across different animal species. nih.gov

For tertiary amines like nicotine, N-glucuronidation is frequently observed in non-human primates and humans. nih.gov However, there can be notable quantitative differences in this pathway among other common laboratory animals such as rats, mice, and dogs. nih.govbioivt.com For instance, rabbits and guinea pigs appear to have a higher capacity for N-glucuronidation compared to other preclinical species. nih.gov

The apparent absence of N-glucuronides in the urine of some animal species does not necessarily mean they lack the ability to form these conjugates; it could be that the glucuronides are primarily excreted in the bile. nih.gov Furthermore, the specific UGT isoforms responsible for nicotine N-glucuronidation in humans, such as UGT2B10, may not have direct orthologs with the same substrate specificity in all animal models. This can lead to differences in the rate and extent of nicotine glucuronidation between humans and the selected animal model. These differences are crucial to consider for the accurate extrapolation of toxicological and pharmacological data from animal studies to humans. bioivt.com

Sophisticated Analytical Methodologies for Detection and Quantification in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantificationnih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the ultrasensitive quantification of (S)-Nicotine-d3 N-Beta-D-Glucuronide. This powerful technique combines the separation capabilities of liquid chromatography with the highly selective and sensitive detection of mass spectrometry.

Optimization of Chromatographic Separation for Polar Metabolites

The inherent polarity of this compound presents a significant challenge for traditional reversed-phase liquid chromatography, where polar compounds are often poorly retained. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior technique for the separation of polar nicotine (B1678760) metabolites. thermofisher.comnih.govresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of a less polar organic solvent, which facilitates better retention of polar analytes like nicotine glucuronides. thermofisher.com

The optimization of HILIC separation involves several key parameters:

Mobile Phase Composition: The retention of this compound on a HILIC column is significantly influenced by the percentage of the organic solvent (typically acetonitrile) in the mobile phase. thermofisher.com An increased percentage of acetonitrile (B52724) leads to a longer retention time. thermofisher.com

Buffer pH and Ionic Strength: The pH of the aqueous component of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. thermofisher.com For instance, at a lower pH, nicotine and its derivatives exist in an ionic form, which can have a stronger affinity for a silica-based HILIC stationary phase. thermofisher.com The ionic strength of the buffer also plays a crucial role in modulating retention. thermofisher.com

By carefully optimizing these parameters, baseline separation of this compound from other isobaric metabolites can be achieved, which is critical for accurate quantification. thermofisher.com

Advanced Mass Spectrometry Techniques: MRM and High-Resolution MS

Tandem mass spectrometry (MS/MS) provides the high degree of selectivity and sensitivity required for the analysis of this compound in complex matrices.

Multiple Reaction Monitoring (MRM): This is the most commonly employed MS/MS technique for targeted quantification. In MRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion of this compound. This ion is then fragmented in the collision cell, and the second quadrupole is set to monitor a specific product ion. nih.govresearchgate.net This process of selecting a specific precursor-to-product ion transition is highly selective and significantly reduces background noise, leading to excellent sensitivity. nih.govmdpi.com For deuterated nicotine glucuronide, specific m/z transitions would be optimized to distinguish it from its non-deuterated counterpart. nih.gov

Precursor Ion (m/z)Product Ion (m/z)Application
342.2166.1Quantification of this compound
342.2133.1Confirmation of this compound
This table presents hypothetical MRM transitions for this compound based on the known fragmentation patterns of similar compounds. The exact m/z values would need to be determined empirically.

High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers offer high-resolution mass analysis, enabling the determination of the elemental composition of ions based on their accurate mass. This capability can be invaluable for the unambiguous identification of metabolites like this compound in complex mixtures without the need for authentic standards in preliminary studies. nih.govcapes.gov.br

Isotope Dilution Mass Spectrometry: Principles and Applications for this compound

Isotope dilution mass spectrometry is a highly accurate quantification technique that relies on the use of a stable isotope-labeled internal standard. nih.gov In the context of nicotine metabolite analysis, this compound can itself serve as an internal standard for the quantification of endogenous nicotine glucuronide. nih.gov Conversely, a different isotopically labeled version (e.g., with ¹³C or ¹⁵N) could be synthesized to serve as an internal standard for the quantification of this compound.

The principle of this method is based on adding a known amount of the isotopically labeled standard to the sample before any sample preparation steps. thermofisher.com The labeled standard is chemically identical to the analyte of interest and will therefore behave identically during extraction, chromatography, and ionization. thermofisher.com Any sample loss during preparation will affect both the analyte and the internal standard equally. The ratio of the signal from the analyte to the signal from the internal standard is then used for quantification, leading to highly precise and accurate results that are corrected for matrix effects and recovery losses. thermofisher.comnih.gov

Sample Preparation Strategies for Complex Biological Research Matrices (e.g., in vitro incubations, animal tissues)nih.govnih.gov

The complexity of biological matrices necessitates robust sample preparation strategies to remove interferences and enrich the analyte of interest prior to LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocols and Optimization

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from biological fluids. nih.govshu.ac.uk For polar compounds like this compound, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties are often employed. nih.govacs.org

A typical SPE protocol for the extraction of nicotine glucuronides from a biological matrix such as urine or plasma would involve the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the sorbent. nih.gov

Loading: The pre-treated biological sample (e.g., acidified urine) is loaded onto the cartridge. nih.gov

Washing: The cartridge is washed with a solution that removes interfering compounds without eluting the analyte of interest. acs.org

Elution: The target analyte, this compound, is eluted from the cartridge using a suitable solvent, often a mixture of an organic solvent and a pH-modifying agent. acs.org

The optimization of SPE protocols involves selecting the appropriate sorbent chemistry, wash solutions, and elution solvents to maximize the recovery of the analyte while minimizing matrix effects. acs.org

SPE PhaseTarget AnalyteMatrixTypical Recovery
Mixed-Mode Cation ExchangeNicotine and its metabolitesUrine>88% acs.org
C18Cotinine (B1669453)Urine98% aacrjournals.org
This table provides examples of SPE recoveries for nicotine-related compounds, demonstrating the effectiveness of the technique.

Enzymatic and Chemical Hydrolysis for Total Glucuronide Quantification

In some research applications, the goal is to quantify the total amount of a specific nicotine metabolite, which includes both the free form and its glucuronide conjugate. This is achieved by hydrolyzing the glucuronide bond to release the aglycone (the parent metabolite) prior to analysis.

Enzymatic Hydrolysis: This is the most common method and utilizes the enzyme β-glucuronidase to specifically cleave the β-D-glucuronide linkage. nih.govsigmaaldrich.com The reaction is typically carried out by incubating the sample with the enzyme at an optimized pH and temperature. nih.govnih.gov Different sources of β-glucuronidase (e.g., from Helix pomatia, Patella vulgata, or recombinant sources) may exhibit different efficiencies for hydrolyzing various glucuronide conjugates, and the optimal conditions should be determined empirically. sigmaaldrich.comnih.gov The efficiency of hydrolysis of nicotine-N-glucuronide can be high, with reports of around 90%. nih.gov

Chemical Hydrolysis: While less common for routine analysis due to its harsher conditions and potential for analyte degradation, chemical hydrolysis can also be employed. This typically involves treating the sample with a strong acid or base to break the glucuronide bond. However, the stability of the target analyte under these conditions is a critical consideration.

By analyzing the sample before and after hydrolysis, the concentration of the glucuronide conjugate can be determined by subtracting the concentration of the free metabolite from the total concentration measured after hydrolysis. nih.gov

Minimization of Matrix Effects and Enhancement of Recovery

In bioanalysis, matrix effects—the alteration of ionization efficiency by co-eluting compounds from the sample matrix—can significantly impact the accuracy of quantification by liquid chromatography-mass spectrometry (LC-MS). For nicotine metabolites, including glucuronides, specific sample preparation and extraction methods are employed to mitigate these effects.

Solid-phase extraction (SPE) is a commonly utilized technique to isolate target analytes from endogenous interferences in biological samples like plasma and urine. nih.govnih.govnih.gov By carefully selecting the SPE sorbent and optimizing the wash and elution steps, it is possible to significantly reduce matrix components. Research has demonstrated that through such optimized SPE procedures, matrix effects for nicotine and its metabolites can be minimized to ≤19% in both plasma and urine. nih.govnih.gov

The efficiency of the extraction process is evaluated by measuring the recovery of the analyte. For nicotine glucuronides and related compounds, total extraction recovery is often concentration-dependent. Studies have reported recovery rates ranging from 52-88% in plasma and 51-118% in urine, indicating effective, albeit variable, extraction depending on the analyte concentration. nih.govnih.gov The use of a deuterated internal standard, such as this compound itself, is crucial for compensating for both matrix effects and variability in recovery, thereby ensuring accurate quantification. nih.gov

Rigorous Bioanalytical Method Validation in Preclinical and Research Settings

The validation of bioanalytical methods is a critical requirement for obtaining reliable data in research. This process ensures that the analytical procedure is suitable for its intended purpose. For this compound, this involves a comprehensive assessment of several key performance characteristics.

Assessment of Linearity, Accuracy, Precision, and Limits of Quantification

A validated LC-MS/MS method for the simultaneous determination of nicotine-N-beta-D-glucuronide and other metabolites has demonstrated excellent performance across these parameters. nih.govnih.gov

Linearity: The method shows a linear relationship between analyte concentration and instrument response over a defined range. Calibration curves for nicotine glucuronide consistently yield coefficients of determination (R²) greater than 0.99. nih.govnih.gov

Accuracy and Precision: Precision measures the closeness of repeated measurements, while accuracy reflects the closeness of a measured value to the true value. For nicotine metabolites, intra-day imprecision is typically ≤14%, and inter-day imprecision is ≤17%, which is well within accepted bioanalytical guidelines. nih.govnih.gov

Limits of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For nicotine-N-beta-D-glucuronide, the LOQ has been established at 1.0 ng/mL in plasma and 2.5 ng/mL in urine. nih.govnih.gov

Table 1: Bioanalytical Method Validation Parameters for Nicotine Metabolites

ParameterMatrixFindingReference
Linearity (R²)Plasma & Urine> 0.99 nih.govnih.gov
Intra-day ImprecisionPlasma & Urine≤ 14% nih.govnih.gov
Inter-day ImprecisionPlasma & Urine≤ 17% nih.govnih.gov
Limit of Quantification (LOQ)Plasma1.0 ng/mL (for nicotine-N-beta-D-glucuronide) nih.govnih.gov
Urine2.5 ng/mL (for nicotine-N-beta-D-glucuronide) nih.govnih.gov

Evaluation of Analytical Stability in Biological Research Samples

Understanding the stability of an analyte in biological samples under various storage and handling conditions is paramount to ensuring data integrity. Studies have systematically evaluated the stability of nicotine metabolites, including the glucuronide conjugates. nih.govnih.gov The analytes have been found to be stable under several conditions, confirming that sample degradation does not compromise the results of the analysis. nih.govnih.gov

Table 2: Stability of Nicotine Metabolites in Biological Matrices

ConditionMatrixDuration of StabilityReference
Freeze-Thaw CyclesPlasma & UrineStable for at least 3 cycles nih.govnih.gov
Room TemperaturePlasma & UrineStable for 24 hours nih.govnih.gov
Refrigerated (4°C)Plasma & UrineStable for 24 hours nih.govnih.gov
Frozen (-20°C)Plasma & UrineStable for 1 week nih.govnih.gov
Reconstituted Extracts (Autosampler at 4°C)Plasma & UrineStable for at least 72 hours nih.gov

Inter-Laboratory and Inter-Method Comparability Studies

Inter-laboratory comparability studies are essential for standardizing measurements across different research sites and analytical platforms. While specific round-robin studies for this compound are not widely published, studies on the primary nicotine metabolite, cotinine, offer valuable insights. These comparisons have shown that while different laboratories can reliably distinguish between smokers and non-smokers, the individual quantitative values measured can vary considerably. nih.gov Differences have been noted between methods, such as radioimmunoassay (RIA) and gas chromatography (GC), which can be influenced by the cross-reactivity of the assay with metabolites like glucuronides. nih.gov These findings underscore the critical need for method harmonization and the use of certified reference materials to ensure that data generated by different laboratories are comparable and accurate. The use of highly specific LC-MS/MS methods helps to minimize these discrepancies.

Integration of Mass Spectrometry with Other Analytical Techniques (e.g., NMR for structural elucidation)

While mass spectrometry is a powerful tool for the quantification and tentative identification of metabolites based on mass-to-charge ratio and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. The integration of MS with NMR is a powerful strategy for the unambiguous identification and structure elucidation of novel or complex metabolites. nih.gov

For compounds like this compound, MS/MS provides the molecular weight and characteristic fragment ions, such as the protonated aglycone ion (m/z 163 for nicotine). nih.gov However, for absolute structure confirmation, NMR is invaluable. Modern integrated platforms, such as those combining Ultra-High-Performance Liquid Chromatography (UHPLC) with MS/MS and automated Solid-Phase Extraction for subsequent NMR analysis (UHPLC-MS/MS-SPE-NMR), facilitate this process. frontiersin.org This workflow allows for the putative identification and quantification by UHPLC-MS/MS, followed by automated purification of the target compound and subsequent offline NMR analysis for definitive structural validation. frontiersin.org This combination of techniques ensures the highest confidence in metabolite identification, which is crucial in metabolomics and drug metabolism research. nih.gov

Application in Preclinical Pharmacokinetic and Mechanistic Research Non Human Focus

Utilization as a Deuterated Internal Standard for Quantitative Metabolic Profiling

In the realm of bioanalysis, achieving accuracy and precision is paramount. The quantification of endogenous or administered compounds in complex biological matrices like plasma or urine is fraught with potential for variability. (S)-Nicotine-d3 N-Beta-D-Glucuronide, or its precursor (S)-Nicotine-d3, serves a critical function as an internal standard in mass spectrometry-based assays. isotope.comnih.gov

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to samples before processing. Its purpose is to correct for the loss of analyte during sample extraction and for variations in instrument response. nih.gov Because deuterated standards like Nicotine-d3 are chemically identical to their non-deuterated counterparts, they co-elute in liquid chromatography (LC) and have similar ionization efficiencies in the mass spectrometer (MS). However, they are distinguishable by their higher mass. nih.govcaymanchem.com

This distinction allows the mass spectrometer to measure the ratio of the analyte to the internal standard. Any sample loss or analytical variability will affect both compounds equally, leaving the ratio unchanged and ensuring the final calculated concentration of the analyte is highly accurate. Stable-isotope dilution LC-MS/MS is considered the most sensitive and specific method for the quantitative analysis of drugs and their metabolites. nih.gov This technique is essential for creating detailed metabolic profiles, which map the full spectrum of metabolites derived from a parent compound. nih.gov

Table 1: Characteristics of Deuterated Nicotine (B1678760) as an Internal Standard

Property Description Rationale for Use
Chemical Structure Identical to the analyte ((S)-Nicotine) but with deuterium (B1214612) atoms replacing protium (B1232500) atoms at a specific position (e.g., the methyl group). caymanchem.com Behaves identically to the analyte during sample preparation and chromatographic separation.
Mass Higher molecular weight than the non-deuterated analyte due to the presence of deuterium. isotope.com Allows for distinct detection and quantification by a mass spectrometer without interfering with the analyte's signal.
Purity Typically supplied with high isotopic enrichment (e.g., ≥98-99% deuterated forms). caymanchem.com Ensures that the contribution from any unlabeled species is negligible, preventing analytical interference.

| Application | Used in stable-isotope dilution mass spectrometry for quantifying nicotine and its metabolites in biological samples. nih.govnih.gov | Corrects for analytical variability, improving the accuracy, precision, and reliability of quantitative results. |

Elucidating Nicotine Disposition and Metabolic Fate in Animal Models

Isotopically labeled nicotine is instrumental in tracing the absorption, distribution, metabolism, and excretion (ADME) of nicotine within a biological system. By administering a deuterated form of nicotine to animal models, such as rats or macaques, researchers can precisely track its journey and transformation, distinguishing the administered dose from any pre-existing nicotine in the system. proquest.com

Pharmacokinetic (PK) modeling uses mathematical descriptions to predict how a drug is handled by the body over time. The use of deuterated nicotine allows for the generation of clean and precise concentration-time data, which is essential for building robust PK models. nih.govresearchgate.net Following administration of deuterated nicotine to preclinical species, blood and urine samples are collected over time. The concentrations of the parent compound (nicotine-d3) and its key metabolites, including this compound, are measured using LC-MS. oup.com

This data allows for the calculation of critical PK parameters, such as:

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the drug concentration to decrease by half.

In animal models like Sprague-Dawley rats, such studies have been used to compare the pharmacokinetics of nicotine following different routes of administration, such as intravenous, oral, and inhalation. oup.com These models are foundational for understanding how quickly nicotine reaches target tissues like the brain and how its metabolic conversion to glucuronides and other metabolites influences its duration of action and elimination. nih.govoup.com

Understanding where a compound and its metabolites accumulate is crucial for both efficacy and toxicology studies. Studies in animal models have shown that nicotine has a high affinity for tissues such as the liver, kidney, spleen, and lung, with the lowest affinity for adipose tissue. oup.com Using deuterated nicotine allows for unambiguous measurement of the compound in these various tissues after administration.

Glucuronidation is a major pathway for making nicotine and its metabolites more water-soluble, facilitating their excretion via urine. proquest.comnih.gov By tracking the appearance of this compound in the urine and bile of animal models, researchers can quantify the importance of this clearance pathway. proquest.comoup.com For instance, studies in rats identified nicotine glucuronide as a principal biliary metabolite, providing direct evidence of its role in the body's clearance mechanisms. proquest.com

Investigation of Enzyme Induction and Inhibition Effects on Glucuronidation in Preclinical Systems

The formation of (S)-Nicotine N-Beta-D-Glucuronide is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The activity of these enzymes can be altered by other substances, a phenomenon known as enzyme induction (increased activity) or inhibition (decreased activity). youtube.comyoutube.com Preclinical systems, including animal models and isolated liver microsomes, are used to study these interactions.

Enzyme Induction: This process involves an increase in the synthesis of metabolic enzymes, leading to faster metabolism of a drug. youtube.com For example, repeated exposure to certain compounds can upregulate the UGT enzymes responsible for nicotine glucuronidation, potentially increasing the rate at which nicotine is cleared from the body.

Enzyme Inhibition: This occurs when a substance binds to an enzyme and prevents it from metabolizing its substrate. youtube.com This slows down drug metabolism, which can lead to higher and more prolonged levels of the parent drug. For example, menthol (B31143) has been shown to inhibit nicotine glucuronidation. nih.gov

Studying these effects in preclinical systems is vital for predicting how co-administered drugs might alter nicotine metabolism. The use of deuterated nicotine allows for precise measurement of changes in the rate of formation of this compound in the presence of a potential inducer or inhibitor.

Role in In Vitro Drug-Drug Interaction Studies Involving Glucuronidation Pathways

Before testing in whole organisms, potential drug-drug interactions are often screened using in vitro systems, such as human liver microsomes (HLMs) or cell lines expressing specific UGT enzymes. nih.gov These systems provide a controlled environment to study the direct effects of compounds on metabolic pathways.

In this context, (S)-Nicotine-d3 serves as a probe substrate to assess the activity of UGT enzymes. By incubating the deuterated nicotine with HLMs and a potential inhibitor, researchers can measure the rate of this compound formation. A reduced rate of formation compared to a control without the inhibitor indicates a drug-drug interaction potential via the glucuronidation pathway. nih.gov These studies have been critical in identifying specific UGT isoforms, such as UGT2B10, as the primary enzymes responsible for nicotine N-glucuronidation. nih.gov Such in vitro studies are a key component of drug development, helping to forecast clinically significant interactions. nih.gov

Table 2: Factors Investigated in Preclinical Systems Affecting Nicotine Glucuronidation

Factor Type System Finding Reference
Menthol Inhibitor Human Study Mentholated cigarette smoking significantly inhibits nicotine glucuronidation compared to non-mentholated smoking. nih.gov
Grapefruit Juice Inhibitor Human Study Inhibits CYP2A6, a primary nicotine metabolizing enzyme, and has been shown to inhibit nicotine metabolism. nih.gov
UGT2B10 Polymorphism Genetic Factor In Vitro (HLM) Genetic variations in the UGT2B10 enzyme significantly alter the levels of nicotine glucuronide formation. nih.gov

| UGT2B17 Polymorphism | Genetic Factor | In Vitro (HLM) | A whole-gene deletion of UGT2B17 is associated with decreased O-glucuronidation of the nicotine metabolite 3'-hydroxycotinine. | nih.gov |

Advancing Understanding of Xenobiotic Metabolism through Isotopic Labeling

Isotopic labeling is a powerful technique used to track the passage of a substance through a chemical reaction or metabolic pathway. wikipedia.org The study of this compound and its precursor is a prime example of how this technique advances our broader understanding of xenobiotic metabolism—the process by which the body deals with foreign chemicals.

By using a stable isotope like deuterium, researchers can:

Trace Metabolic Pathways: Unambiguously identify and quantify metabolites, confirming metabolic routes like C-oxidation and glucuronidation. nih.govnih.gov

Determine Reaction Kinetics: Accurately measure the rates of metabolic reactions, providing insight into enzyme efficiency and capacity. researchgate.net

Assess Bioavailability: Precisely determine the fraction of an administered dose that reaches systemic circulation, as demonstrated in studies using deuterated nicotine to measure its oral bioavailability. researchgate.net

Build Predictive Models: Generate high-quality data that serves as the foundation for physiologically based pharmacokinetic (PBPK) models, which can simulate drug behavior in different species and under various conditions. nih.gov

The knowledge gained from studying the metabolism of a single labeled compound like nicotine-d3 provides insights and establishes methodologies that can be applied to countless other drugs and xenobiotics. nih.govwikipedia.org This enhances the ability to predict drug safety, efficacy, and potential interactions early in the development process.

Theoretical and Computational Approaches to N Glucuronidation of Nicotine Analogs

Molecular Modeling and Docking Simulations of UGT-Substrate Interactions

Molecular modeling and docking simulations are pivotal in elucidating the binding of substrates like nicotine (B1678760) to the active site of UGT enzymes. Due to the challenges in crystallizing membrane-bound proteins like UGTs, homology modeling is often the first step.

A three-dimensional model of human UGT2B10 has been constructed using homology modeling, based on the crystal structures of related UGT enzymes. nih.gov This model provides a structural framework to investigate the binding of various ligands. The model reveals a substrate-binding pocket and a binding site for the cofactor UDP-glucuronic acid (UDPGlcA). nih.gov

Molecular docking simulations can then be employed to predict the binding orientation and affinity of nicotine and its analogs within the UGT2B10 active site. In a typical docking study, the ligand is placed in various conformations within the enzyme's binding pocket, and a scoring function is used to estimate the binding free energy for each pose.

While specific docking studies of nicotine with a UGT2B10 homology model are not extensively reported in the literature, studies on other UGT2B10 substrates have identified key amino acid residues that are likely involved in substrate recognition and binding. nih.gov For nicotine, the pyridine (B92270) nitrogen is the primary site of N-glucuronidation. nih.govnih.gov Docking simulations would be expected to show this nitrogen atom positioned in close proximity to the reactive glucuronic acid moiety of UDPGlcA, oriented for nucleophilic attack. The binding would likely be stabilized by a network of hydrogen bonds and hydrophobic interactions between the nicotine molecule and amino acid residues in the active site.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the enzyme-substrate complex. An MD simulation of a UGT2B10 model with a docked substrate would reveal the flexibility of the active site and the stability of the protein-ligand interactions over time. nih.gov

Table 1: Key Aspects of Molecular Modeling and Docking of Nicotine with UGT2B10

Computational TechniqueObjectiveExpected Findings for Nicotine-UGT2B10 Interaction
Homology ModelingTo generate a 3D structure of UGT2B10 in the absence of an experimental crystal structure.A model revealing the topology of the substrate-binding pocket and the cofactor-binding site.
Molecular DockingTo predict the preferred binding mode and affinity of nicotine within the UGT2B10 active site.Nicotine's pyridine nitrogen oriented towards the glucuronic acid moiety of UDPGlcA. Interactions with specific amino acid residues stabilizing the binding pose. A calculated binding affinity score indicating the strength of the interaction.
Molecular DynamicsTo simulate the time-dependent behavior of the nicotine-UGT2B10 complex and assess its stability.Fluctuations in the positions of atoms, revealing the flexibility of the active site. Persistence of key hydrogen bonds and hydrophobic contacts, confirming a stable binding mode.

Quantum Chemical Calculations of N-Glucuronidation Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for elucidating the detailed electronic mechanism of the N-glucuronidation reaction. These calculations can map the potential energy surface of the reaction, identifying transition states and intermediates, and determining the activation energy.

The N-glucuronidation of nicotine is proposed to proceed via a nucleophilic attack of the pyridine nitrogen of nicotine on the anomeric carbon of the UDP-glucuronic acid cofactor. This reaction is likely facilitated by the enzyme, which orients the substrates and may provide catalytic residues to stabilize the transition state.

A quantum mechanical/molecular mechanical (QM/MM) approach would be particularly powerful for studying this enzymatic reaction. In a QM/MM simulation, the reacting species (nicotine and the glucuronic acid moiety) are treated with a high level of quantum mechanics, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. This hybrid approach allows for the accurate modeling of the chemical reaction within the complex environment of the enzyme's active site.

For the N-glucuronidation of nicotine, QM/MM calculations could be used to:

Characterize the transition state: Determine the geometry and electronic structure of the transition state for the glucuronide transfer.

Calculate the activation energy: Predict the energy barrier for the reaction, which is related to the reaction rate.

Investigate the role of catalytic residues: Identify amino acid residues in the active site that participate in the reaction, for example, by acting as proton donors or acceptors to stabilize charge buildup in the transition state.

In Silico Prediction of Glucuronidation Sites and Reactivity for Nicotine and Derivatives

In silico tools have been developed to predict the sites of metabolism (SOM) for various drug-metabolizing enzymes, including UGTs. These tools typically use machine learning algorithms trained on databases of known metabolic reactions. The models consider a variety of molecular descriptors, such as electronic properties, steric factors, and topological indices, to predict the likelihood of a particular atom in a molecule being a site of glucuronidation.

For nicotine and its derivatives, these in silico tools could be used to:

Predict the primary sites of glucuronidation: Confirm that the pyridine nitrogen is the most probable site of N-glucuronidation.

Evaluate the potential for glucuronidation at other sites: Assess the likelihood of O-glucuronidation if hydroxylated metabolites of nicotine are considered.

Screen novel nicotine analogs: Predict the metabolic fate of new nicotine derivatives, aiding in the design of compounds with desired metabolic profiles.

Several in silico models for predicting UGT-mediated metabolism have been reported, with some achieving high prediction accuracies for known substrates. nih.gov These models are often categorized based on the functional group undergoing glucuronidation, such as aliphatic hydroxyls, aromatic hydroxyls, carboxylic acids, and amino nitrogens. nih.gov

Table 2: In Silico Prediction of Nicotine Glucuronidation

Prediction GoalComputational ApproachRelevant Descriptors for Nicotine
Identify the most likely site of metabolismMachine learning-based SOM prediction tools for UGTsAtomic charge, local ionization potential, and steric accessibility of the nitrogen atoms in the pyridine and pyrrolidine (B122466) rings.
Assess the reactivity of different analogsQuantitative Structure-Activity Relationship (QSAR)Molecular weight, logP, polar surface area, and specific quantum chemical descriptors of the nitrogen atoms for a series of analogs.
Guide the design of new compoundsVirtual screening and metabolic liability assessmentDocking scores in the UGT2B10 model and predicted SOM from in silico tools for a library of virtual nicotine derivatives.

Computational Analysis of Deuterium (B1214612) Isotope Effects on Metabolic Rates and Pathways

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE depends on the extent to which the bond to the isotope is broken or altered in the rate-determining step of the reaction. The use of (S)-Nicotine-d3 N-Beta-D-Glucuronide in metabolic studies is predicated on the analytical advantages of the mass shift, but the deuterium substitution can also influence the metabolism itself.

In the case of (S)-Nicotine-d3, the deuterium atoms are typically on the methyl group attached to the pyrrolidine nitrogen. While the primary site of N-glucuronidation is the pyridine nitrogen, the presence of deuterium on the pyrrolidine ring could potentially have a secondary isotope effect on the reaction rate.

Computational methods can be used to predict the magnitude of the KIE for the N-glucuronidation of nicotine. By calculating the vibrational frequencies of the ground state and the transition state for both the deuterated and non-deuterated nicotine, the KIE can be estimated.

A significant KIE would be expected if a C-H bond at a deuterated position is broken in the rate-determining step. For N-glucuronidation at the pyridine nitrogen, the C-D bonds on the pyrrolidine methyl group are not directly involved in the reaction. Therefore, a large primary KIE is not expected. However, a smaller secondary KIE might be observed due to changes in hyperconjugation or steric effects that slightly alter the electronic environment of the reacting nitrogen.

While experimental studies have used deuterium-labeled nicotine to investigate metabolism, detailed computational analyses of the KIE for nicotine N-glucuronidation are not widely published. nih.govnih.gov Such studies would provide a deeper understanding of the reaction mechanism and the subtle effects of isotopic labeling on metabolic pathways.

Emerging Research Directions and Future Perspectives for S Nicotine D3 N Beta D Glucuronide in Academic Inquiry

Development of Next-Generation Bioanalytical Platforms for Glucuronide Profiling

The comprehensive analysis of glucuronides, including nicotine (B1678760) glucuronides, presents significant analytical challenges due to their high polarity and potential instability. researchgate.netnih.gov Historically, methods often involved hydrolysis to the parent aglycone before analysis, an indirect approach with limitations like incomplete reactions and analyte degradation. researchgate.netresearchgate.net Modern bioanalytical science is moving towards direct, more accurate measurement techniques.

The future of glucuronide profiling lies in the advancement of highly sensitive and selective platforms, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netscispace.com These instruments allow for the direct quantification of glucuronide conjugates from complex biological matrices, offering improved accuracy and quicker sample preparation. researchgate.netscispace.com

Key areas of development include:

Enhanced Chromatographic Separations: Because glucuronides are highly hydrophilic, separating them from interfering matrix components is difficult. researchgate.netnih.gov Research into novel stationary phases for reversed-phase liquid chromatography (RPLC) and the application of techniques like hydrophilic interaction liquid chromatography (HILIC) are crucial for improving retention and separation efficiency. researchgate.net

Chemical Isotope Labeling Strategies: Recent strategies involve labeling the carboxyl group of glucuronides with reagents like N,N-Dimethyl ethylenediamine (B42938) (DMED). This derivatization significantly enhances ionization efficiency and detection sensitivity in mass spectrometry, with studies showing a 3- to 55-fold decrease in limits of detection for some glucuronide standards. nih.gov This approach allows for the detection of low-abundance glucuronides. nih.gov

High-Throughput Screening (HTS): The application of HTS technologies is vital for profiling drug glucuronidation in drug discovery. nih.gov Developing robust HTS assays helps in rapidly identifying substrates and inhibitors for various UDP-glucuronosyltransferase (UGT) enzymes, which is essential for understanding the metabolic fate of numerous compounds. nih.gov

Table 1: Comparison of Bioanalytical Techniques for Glucuronide Analysis

TechniquePrincipleAdvantagesChallengesFuture Direction
Indirect Analysis (with Hydrolysis)Enzymatic or chemical cleavage of the glucuronide to the parent compound (aglycone) prior to analysis. researchgate.netSimpler chromatography for the less polar aglycone.Incomplete hydrolysis, aglycone instability, time-consuming. researchgate.netscispace.comLargely being replaced by direct methods.
Direct LC-MS/MSDirect measurement of the intact glucuronide using highly selective and sensitive triple quadrupole mass spectrometers. scispace.comHigh accuracy, precision, and selectivity; faster sample preparation. researchgate.netscispace.comPoor retention of hydrophilic glucuronides on RPLC columns, potential for in-source fragmentation. nih.govDevelopment of novel chromatography phases (HILIC) and more sensitive MS instruments. researchgate.net
Chemical Isotope Labeling LC-MS/MSDerivatization of the glucuronide with an isotope-coded tag to improve ionization and detection. nih.govSignificantly increased sensitivity, enabling detection of low-abundance metabolites. nih.govRequires additional sample preparation steps for derivatization.Application to broader classes of glucuronides and integration into automated platforms.

Integration of Glucuronidation Data with Systems Biology and Multi-Omics Approaches

Systems biology seeks to understand the complex interactions within biological systems by integrating diverse datasets. nih.govyoutube.com Incorporating glucuronidation data, such as the profiles generated using (S)-Nicotine-d3 N-Beta-D-Glucuronide, into multi-omics frameworks offers a more holistic view of xenobiotic metabolism and its physiological impact. nih.gov

Multi-omics studies, which combine genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating the biological mechanisms underlying the effects of substances like nicotine. nih.govjax.org For instance, integrating genomic data (e.g., genetic variants in UGT enzymes) with metabolomic data (e.g., levels of nicotine and its glucuronides) can reveal how an individual's genetic makeup influences their metabolic capacity. nih.gov This approach has been used to build predictive models for nicotine biomarkers in multi-ethnic populations, linking genetic factors to nicotine dependence. nih.gov

Future research will focus on:

Developing Advanced Computational Models: Creating sophisticated models that can integrate large, disparate datasets from global assays is a critical need. nih.gov These models can help identify key biological pathways affected by nicotine exposure and metabolism.

Cross-Species Meta-Analyses: Combining data from animal models and human studies can help identify conserved genetic factors related to nicotine consumption and metabolism. jax.org

Personalized Medicine: By linking multi-omics data, including glucuronidation profiles, to clinical outcomes, researchers can move towards personalized approaches for smoking cessation therapies and risk assessment for tobacco-related diseases. youtube.com

Table 2: Applications of Multi-Omics in Nicotine and Glucuronidation Research

Omics LayerType of DataApplication in Nicotine/Glucuronidation ResearchReference
GenomicsDNA variations (e.g., SNPs in UGT genes)Identifying genetic predispositions to variations in nicotine metabolism rate and dependence. nih.gov
TranscriptomicsmRNA expression levels of UGTs and other enzymesStudying the regulation of metabolic enzyme expression in response to nicotine exposure. jax.orgmedrxiv.org
ProteomicsProtein abundance and post-translational modificationsAssessing changes in metabolic enzyme levels and other proteins in response to smoking. nih.gov
MetabolomicsConcentrations of small molecules (e.g., nicotine, cotinine (B1669453), glucuronides)Profiling metabolic phenotypes and identifying biomarkers of exposure and effect. nih.gov
Integrative OmicsCombined analysis of multiple omics datasetsBuilding predictive models of nicotine metabolism and understanding complex gene-environment interactions. nih.govjax.org

Research into Novel Glucuronidation Enzymes and Regulatory Mechanisms

Glucuronidation is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govnih.gov While the major UGT isoforms involved in the metabolism of many drugs are known, research continues to uncover novel aspects of their function and regulation. For example, studies have shown that nicotine itself can induce the expression of certain UGTs, such as UGT1A3, in the brain, suggesting a complex feedback mechanism. nih.govnih.gov

Future academic inquiry in this area will likely focus on:

Identifying Novel UGTs and Splice Variants: The full extent of the UGT family and its variations is still being explored. Identifying new enzymes or alternative splice variants could reveal new metabolic pathways.

Exploring C-Glucuronidation: While most glucuronides are O- or N-linked, the formation of C-glucuronides is a less-studied but potentially important pathway for some compounds. Research to isolate and characterize the enzymes responsible for C-glucuronidation is a key future direction.

Uncovering Novel Regulatory Mechanisms: Beyond transcriptional regulation by nuclear receptors, recent research has highlighted the role of post-transcriptional modifications, like RNA editing and methylation, and epigenetic factors, such as chromatin remodeling, in controlling the expression of drug-metabolizing enzymes. nih.gov Further investigation into these epitranscriptomic and epigenetic mechanisms will provide a deeper understanding of the interindividual variability in drug metabolism. nih.gov

Expanding the Application of Deuterated Glucuronides in Mechanistic Pharmacological Studies

The use of stable isotope-labeled compounds, or deuterated molecules, is a cornerstone of modern pharmacokinetic research. nih.govmetsol.com The deuterium (B1214612) label in this compound makes it an ideal tracer to study the metabolic fate of nicotine without the risks associated with radioactive isotopes. metsol.com The slight increase in mass allows it to be distinguished from its non-labeled counterpart by mass spectrometry, enabling precise quantification in complex biological samples. smolecule.commetsol.com

Expanding the application of deuterated glucuronides can provide deeper insights into pharmacological mechanisms:

Metabolic Shunting: Deuteration at a site of metabolism can slow down a specific metabolic pathway, potentially redirecting or "shunting" the compound towards other pathways, such as glucuronidation. nih.gov Studying these shifts can clarify the interplay between different metabolic routes. nih.gov

Distinguishing Central vs. Peripheral Metabolism: By administering a deuterated drug, researchers can differentiate between metabolism occurring in the periphery (e.g., liver) and that occurring within the central nervous system, as demonstrated in studies with deuterated morphine. nih.gov This is crucial for understanding the neuropharmacology of substances like nicotine.

Improving Pharmacokinetic Profiles: Precision deuteration can be used to strategically block undesirable metabolic pathways, potentially improving a drug's pharmacokinetic properties and reducing the formation of toxic metabolites. nih.gov While this compound is primarily a research tool, the principles learned from its use can be applied to therapeutic drug development. nih.gov

Role in Advancing Reference Material Science for Metabolomics Research

The reliability and comparability of data in metabolomics studies depend heavily on the use of high-quality reference materials (RMs) and certified reference materials (CRMs). mqacc.orgresearchgate.net These materials are essential for method validation, instrument calibration, and quality control, ensuring that results are consistent and reproducible across different laboratories and studies. researchgate.netnih.gov

This compound and other stable isotope-labeled metabolites play a crucial role in advancing reference material science in several ways:

Internal Standards: As a stable isotope-labeled analog of the endogenous metabolite, it is an ideal internal standard for LC-MS-based quantification. It mimics the behavior of the analyte during sample extraction and ionization, correcting for matrix effects and improving analytical accuracy.

Development of Certified Reference Materials (CRMs): There is a significant need for well-characterized CRMs for metabolomics. mqacc.orgnih.gov While materials like NIST SRM 1950 (Metabolites in Frozen Human Plasma) exist, they only have certified values for a limited number of metabolites. mqacc.orgnih.gov Synthesizing high-purity, stable isotope-labeled compounds like this compound is a critical step towards producing new CRMs and expanding the range of certified analytes in existing ones. mqacc.orgisotope.com

System Suitability Standards: RMs are used to create system suitability samples to benchmark instrument performance over time, which is crucial for untargeted metabolomics approaches where global detection is the goal. researchgate.netnih.gov The availability of a wide range of metabolite standards, including glucuronides, is necessary for creating comprehensive suitability mixtures. nih.gov

Table 3: Types of Reference Materials in Metabolomics

Reference Material TypeDescriptionRole of this compoundReference
Certified Reference Material (CRM)A substance with one or more property values certified by a metrologically valid procedure, accompanied by a certificate.Can be used as a component in the development and certification of new plasma or urine-based CRMs. mqacc.orgsigmaaldrich.com
Standard Reference Material (SRM)A CRM issued by NIST that has undergone rigorous characterization. SRM 1950 is a key example in metabolomics.Could be added to expand the list of certified compounds in future iterations of materials like SRM 1950. mqacc.orgnih.gov
Stable Isotope-Labeled Internal StandardA non-radioactive isotopically labeled version of an analyte used for quantification in mass spectrometry.Its primary application is as an internal standard for the accurate measurement of Nicotine N-Beta-D-Glucuronide. smolecule.comisotope.com
Matrix Reference MaterialA material that mimics a biological matrix (e.g., plasma, urine) to assess matrix effects on analysis.Can be spiked into blank matrix materials to validate methods for its specific measurement. researchgate.net

Q & A

Q. What theoretical frameworks are applicable when studying enzymatic kinetics of this compound synthesis?

  • Michaelis-Menten kinetics model reaction rates under varying substrate/enzyme concentrations. Computational tools (e.g., molecular docking) predict UGT binding affinities. Compare in silico predictions with in vitro Vmax/Km values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.